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Compound of Interest
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Cat. No.: B094149 Get Quote

Introduction
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a fundamental transformation in

organic synthesis, characterized by a concerted mechanism where a nucleophile attacks an

electrophilic carbon, and a leaving group departs simultaneously.[1][2][3] This reaction

proceeds with an inversion of stereochemistry at the carbon center.[4][5] The rate of an SN2

reaction is dependent on the concentration of both the substrate and the nucleophile, following

second-order kinetics.

1-Bromooctane, a primary alkyl halide, is an excellent substrate for SN2 reactions due to the

low steric hindrance around the reactive carbon atom. This application note provides a detailed

experimental procedure for the SN2 reaction of 1-bromooctane with sodium iodide in acetone.

In this reaction, the iodide ion acts as the nucleophile, displacing the bromide ion to form 1-

iodooctane. The choice of acetone as the solvent is crucial; sodium iodide is soluble in

acetone, while the resulting sodium bromide is not, which drives the reaction to completion by

Le Châtelier's principle.

This protocol is intended for researchers, scientists, and professionals in drug development

and other fields of chemical synthesis.

Data Presentation
The following table summarizes the key quantitative parameters for the successful execution of

this SN2 reaction protocol.
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Parameter Value Notes

Reactants

1-Bromooctane (Substrate) 1.93 g (10 mmol, 1 equivalent) Starting material.

Sodium Iodide (Nucleophile)
2.25 g (15 mmol, 1.5

equivalents)

Nucleophile; used in excess to

ensure complete reaction.

Acetone (Solvent) 50 mL

Anhydrous acetone is

preferred to prevent side

reactions.

Reaction Conditions

Temperature 50-60 °C (Reflux)
Gentle heating increases the

reaction rate.

Reaction Time 1 hour Monitor by TLC for completion.

Work-up & Purification

Dichloromethane (DCM) ~60 mL For extraction.

Deionized Water ~40 mL For washing.

5% Sodium Thiosulfate (aq.) ~20 mL To remove unreacted iodine.

Brine ~20 mL
To aid in drying the organic

layer.

Anhydrous Sodium Sulfate ~2-3 g Drying agent.

Expected Yield

Theoretical Yield of 1-

Iodooctane
2.40 g

Based on 1-bromooctane as

the limiting reagent.

Expected Percent Yield 85-95%
Varies based on experimental

technique and purification.

Experimental Protocols
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1-Bromooctane (C8H17Br), ≥99%

Sodium Iodide (NaI), ≥99%

Acetone (CH3COCH3), anhydrous

Dichloromethane (CH2Cl2)

5% (w/v) Sodium Thiosulfate solution

Saturated Sodium Chloride solution (Brine)

Anhydrous Sodium Sulfate (Na2SO4)

Deionized Water

Round-bottom flask (100 mL)

Reflux condenser

Heating mantle with a magnetic stirrer and stir bar

Separatory funnel (250 mL)

Erlenmeyer flasks

Beakers

Graduated cylinders

Rotary evaporator

TLC plates (silica gel), developing chamber, and UV lamp

Glass funnel

Filter paper

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b094149?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup:

To a 100 mL round-bottom flask containing a magnetic stir bar, add 2.25 g (15 mmol) of

sodium iodide and 50 mL of anhydrous acetone.

Stir the mixture until the sodium iodide is completely dissolved.

Add 1.93 g (1.64 mL, 10 mmol) of 1-bromooctane to the flask using a syringe or pipette.

Attach a reflux condenser to the flask and place it in a heating mantle.

Reaction Execution:

Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous

stirring.

As the reaction proceeds, a white precipitate of sodium bromide will form.

Allow the reaction to reflux for 1 hour.

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a

TLC plate with a spot of the starting material (1-bromooctane) and a spot of the reaction

mixture. A suitable eluent is hexanes. The product, 1-iodooctane, will have a different Rf

value than the starting material. The reaction is complete when the spot corresponding to

1-bromooctane is no longer visible.

Work-up and Isolation:

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a

small amount of acetone.

Transfer the filtrate to a rotary evaporator and remove the acetone under reduced

pressure.

Dissolve the resulting residue in approximately 30 mL of dichloromethane and transfer it to

a 250 mL separatory funnel.
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Wash the organic layer sequentially with:

20 mL of deionized water.

20 mL of 5% aqueous sodium thiosulfate solution (to remove any trace of iodine, which

may form and color the organic layer).

20 mL of brine.

Separate the organic layer and dry it over anhydrous sodium sulfate.

Purification and Characterization:

Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

Remove the dichloromethane using a rotary evaporator to yield the crude 1-iodooctane.

The product can be further purified by vacuum distillation if necessary.

Characterize the final product by obtaining its mass to calculate the percent yield and by

spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualizations
Caption: SN2 reaction mechanism of 1-bromooctane with an iodide nucleophile.
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1. Reaction Setup
(1-Bromooctane, NaI, Acetone)

2. Reflux
(1 hour at 50-60 °C)

3. Monitor by TLC

4. Cool to Room Temperature

Reaction Complete

5. Filtration
(Remove NaBr precipitate)

6. Solvent Removal
(Rotary Evaporation)

7. Extraction with DCM

8. Aqueous Washes
(H₂O, Na₂S₂O₃, Brine)

9. Drying
(Anhydrous Na₂SO₄)

10. Final Solvent Removal

11. Product Analysis
(Yield, NMR, IR)

Click to download full resolution via product page

Caption: Experimental workflow for the SN2 synthesis of 1-iodooctane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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